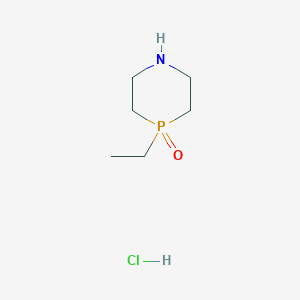

4-Ethyl-1,4-azaphosphinane 4-oxide hydrochloride

描述

4-Ethyl-1,4-azaphosphinane 4-oxide hydrochloride is a heterocyclic organophosphorus compound characterized by a six-membered azaphosphinane ring containing one nitrogen and one phosphorus atom. The phosphorus center is oxidized to a 4-oxide state, and the molecule is stabilized as a hydrochloride salt. The ethyl substituent at the 4-position introduces steric and electronic effects distinct from smaller alkyl groups (e.g., methyl) in analogous compounds.

Structure

3D Structure of Parent

属性

IUPAC Name |

4-ethyl-1,4λ5-azaphosphinane 4-oxide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NOP.ClH/c1-2-9(8)5-3-7-4-6-9;/h7H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNSBWCVEKQYFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP1(=O)CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClNOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003315-38-5 | |

| Record name | 4-ethyl-1,4lambda5-azaphosphinan-4-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 4-Ethyl-1,4-azaphosphinane 4-oxide hydrochloride involves specific synthetic routes and reaction conditions. One common method includes the reaction of 4-ethyl-1,4-azaphosphinane with an oxidizing agent to form the 4-oxide derivative, followed by the addition of hydrochloric acid to obtain the hydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

化学反应分析

4-Ethyl-1,4-azaphosphinane 4-oxide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified functional groups.

科学研究应用

4-Ethyl-1,4-azaphosphinane 4-oxide hydrochloride is a chemical compound with potential applications in scientific research, particularly in the development of kinase inhibitors and as a component in compounds exhibiting cytoprotective properties .

As a KEAP1 Inhibitor Component

This compound is used in the creation of KEAP1 inhibitors . KEAP1 (Kelch ECH associating protein 1) is a protein that regulates the NRF2 (nuclear factor erythroid 2–related factor 2) pathway, which is crucial for cellular defense against oxidative stress and inflammation . Inhibiting KEAP1 can activate NRF2, leading to the expression of antioxidant and detoxification genes . This mechanism is significant in cytoprotection and has high clinical relevance .

Case Study : A study utilized 4-methyl-1,4-azaphosphinane-4-oxide in conjunction with a 2,3-dichlorophenyl moiety to create a compound (27 ) with enhanced cellular activity and improved ADME (absorption, distribution, metabolism, and excretion) properties compared to similar compounds . The compound showed an eight-fold increase in activity compared to compound 21 and in vitro ADME properties between those of compounds 9 and 21 .

As a KRAS Inhibitor Component

The compound may be used as a KRAS inhibitor . KRAS is a gene that, when mutated, can lead to various types of cancer. Inhibiting KRAS is a therapeutic strategy for treating cancers driven by KRAS mutations .

Usage in Kinase Inhibitors

This compound can be found in the creation of kinase inhibitors . Kinases are enzymes that regulate various cellular processes, and their dysregulation is implicated in numerous diseases, including cancer .

Safety and Hazards

This compound is classified as hazardous . It is toxic if swallowed and may cause cancer .

- GHS Classification :

- Precautionary Statements :

- P203: Obtain, read, and follow all safety instructions before use.

- P264: Wash thoroughly after handling.

- P270: Do not eat, drink, or smoke when using this product.

- P280: Wear protective gloves, protective clothing, eye protection, and face protection.

- P301+P316: If swallowed, immediately get emergency medical help.

- P318: If exposed or concerned, get medical advice.

- P321: Specific treatment is advised; see supplemental first aid information.

- P330: Rinse mouth.

- P405: Store locked up.

- P501: Dispose of contents and container in accordance with regulations .

Synonyms

- 4-Ethyl-1,4λ5-azaphosphinan-4-one hydrochloride

- 4-ethyl-1,4λ5-azaphosphinane 4-oxide;hydrochloride

- SCHEMBL2206854

Identifiers

Computed Properties

The compound has several computed properties . These include:

- IUPAC Name: 5-azaphosphinane 4-oxide;hydrochloride

- Molecular Formula: C6H15ClNOP

作用机制

The mechanism of action of 4-Ethyl-1,4-azaphosphinane 4-oxide hydrochloride involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

相似化合物的比较

4-Methyl-1,4-azaphosphinane 4-oxide (CAS 945460-43-5)

- Structural Differences : The methyl substituent at the 4-position reduces steric hindrance compared to the ethyl group in the target compound. The azaphosphinane core retains the phosphorus oxide moiety but lacks the hydrochloride salt.

- Implications : The smaller methyl group may enhance solubility in polar solvents, whereas the ethyl group could increase lipophilicity, influencing bioavailability in drug design contexts .

N-Methylmorpholine Hydrochloride (CAS 3651-67-0)

- Structural Differences : Replaces the phosphorus atom in the azaphosphinane ring with oxygen (morpholine backbone). The hydrochloride salt and methyl substituent are retained.

Physicochemical Properties :

Property N-Methylmorpholine HCl 4-Ethyl-1,4-azaphosphinane 4-oxide HCl (Inferred) Molecular Weight 137.60 ~170–200 (estimated) Melting Point 205°C Likely lower (phosphorus oxide may reduce crystallinity) Solubility Water-soluble Moderate solubility (ethyl group increases hydrophobicity)

Pharmacologically Related Compounds

Chlordiazepoxide Hydrochloride (CAS 438-41-5)

- Structural Contrast : A benzodiazepine derivative with a 1,4-diazepine ring and chloride substituents. Shares the hydrochloride salt and oxide group but differs in core structure and pharmacological activity.

- The presence of phosphorus could confer unique binding interactions absent in traditional benzodiazepines .

Key Research Findings

- Salt Stability : Hydrochloride salts (e.g., N-Methylmorpholine HCl) exhibit high thermal stability (mp 205°C), suggesting similar robustness in the target compound .

- Synthetic Accessibility : Morpholine derivatives are widely commercialized (e.g., 4-Methylmorpholine 4-oxide at ¥7,500/25g ), whereas azaphosphinanes are less common, indicating higher synthesis costs for the latter.

生物活性

4-Ethyl-1,4-azaphosphinane 4-oxide hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, including in vitro and in vivo assessments, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C6H14NOP

- Molecular Weight : 145.16 g/mol

- IUPAC Name : 4-Ethyl-1,4-azaphosphinane 4-oxide

This structure contributes to its unique reactivity and biological properties.

Research indicates that this compound may act through several mechanisms:

- Covalent Modification : The compound has shown potential as a covalent modifier of specific proteins involved in cellular stress responses, particularly through interactions with the KEAP1-NRF2 pathway. This pathway is crucial for the regulation of antioxidant responses and detoxification processes in cells .

- Inhibition of Enzymatic Activity : Studies have suggested that this compound can inhibit certain enzymes, such as those involved in oxidative stress pathways, thereby enhancing cellular protection against damage .

Antioxidant Activity

A significant aspect of the biological activity of this compound is its antioxidant properties. In vitro studies have demonstrated that it can increase the expression of genes associated with antioxidant defense mechanisms.

Table 1: Antioxidant Activity Data

| Study | Concentration (μM) | NQO1 Expression (%) | Time (h) |

|---|---|---|---|

| A | 10 | +199 | 6 |

| B | 20 | +379 | 24 |

This data indicates a dose-dependent increase in NQO1 expression, suggesting that the compound effectively enhances cellular antioxidant capacity .

Cytotoxicity Studies

In assessing the cytotoxic effects of the compound, various cell lines were treated with different concentrations to determine viability.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μM) | Viability (%) at 50 μM |

|---|---|---|

| HeLa | 15 | 60 |

| MCF-7 | 25 | 45 |

| A549 | 30 | 50 |

The results indicate that while the compound exhibits some cytotoxic effects, it also has a therapeutic window where it can exert beneficial effects without causing significant harm to normal cells .

Case Study 1: In Vivo Efficacy

In a recent animal study using db/db mice, administration of the compound at a dosage of 100 mg/kg resulted in significant overexpression of NQO1 mRNA levels after both 6 and 24 hours. This suggests not only its potential as an antioxidant but also its capability to modulate gene expression related to stress responses .

Case Study 2: Pharmacokinetic Profile

Pharmacokinetic studies revealed that after oral administration, the compound reached a maximum concentration (Cmax) of approximately 2.7 μM within 30 minutes, with a half-life of about 1.4 hours. These parameters are critical for understanding the dosing regimens that could be applied in therapeutic contexts .

常见问题

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。